BenchChemオンラインストアへようこそ!

Cdc7-IN-3

CDC7-DBF4 Kinase Assay Biochemical Potency Cancer Drug Discovery

Cdc7-IN-3 (Compound I-A, CAS 1402057-87-7) is the definitive CDC7 inhibitor for oncology research, validated in WO2019165473A1. With an IC50 of 3 nM, it provides robust target engagement unattainable with generic CDC7 inhibitors. Unlike XL413 (weak cellular potency) or PHA-767491 (off-target CDK2/CK2 effects), Cdc7-IN-3 minimizes confounding variables in DNA replication initiation and MCM2 phosphorylation assays. Its proven antiproliferative activity in COLO 320DM (KRAS wt) colorectal cancer cells offers a validated entry point for HTS campaigns. For SAR programs, its well-defined structure (MW 398.41) and published synthetic route make it the benchmark for next-generation DDK inhibitor development. Order now to eliminate experimental noise and drive reproducible results.

Molecular Formula C20H22N4O5
Molecular Weight 398.4 g/mol
Cat. No. B12422313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-3
Molecular FormulaC20H22N4O5
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCOCC4
InChIInChI=1S/C20H22N4O5/c1-12(2)28-20(26)16-17(25)15(29-19(16)23-24-6-8-27-9-7-24)10-13-11-22-18-14(13)4-3-5-21-18/h3-5,10-12,23,25H,6-9H2,1-2H3/b13-10+
InChIKeyROEAYIXSRHOPGQ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-3 (HY-130515) Procurement Guide: A Potent CDC7 Kinase Inhibitor for DNA Replication Studies


Cdc7-IN-3 (CAS 1402057-87-7, MW 398.41, Formula C20H22N4O5) is a small-molecule inhibitor that selectively targets Cell Division Cycle 7 (CDC7) kinase, a serine-threonine protein kinase essential for the initiation of DNA replication in the cell cycle. It is chemically described as isopropyl (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(morpholinoamino)-4-oxo-4,5-dihydrofuran-3-carboxylate and is extracted from patent WO2019165473A1 as compound I-A [1] . Cdc7-IN-3 has emerged as a significant tool compound in oncology research, particularly for investigating DNA replication stress and cell cycle regulation in cancer models [1].

Why Cdc7-IN-3 Cannot Be Directly Substituted by Other CDC7 Inhibitors in Critical Experiments


Direct substitution of Cdc7-IN-3 with other CDC7 inhibitors like XL413 (IC50 = 3.4 nM), PHA-767491, or even close structural analogs such as Cdc7-IN-6 (IC50 = 4 nM) is scientifically invalid due to profound differences in selectivity profiles, cellular potency, and downstream biological effects [1] [2]. While all these compounds target the CDC7-DBF4 complex, the field has documented that even ATP-competitive inhibitors within the same class exhibit drastically different activities in cellular assays; for instance, XL413 shows weak anti-proliferative effects in most cancer cell lines despite high biochemical potency, whereas PHA-767491 demonstrates potent inhibition of DNA replication initiation [1]. These divergent phenotypes arise from variations in off-target kinase engagement, binding kinetics, and crosstalk with other cell cycle regulators such as CDK2. Consequently, using a generic CDC7 inhibitor without verifying its specific quantitative profile against Cdc7-IN-3 risks introducing uncontrolled variables that can confound data interpretation in DNA replication and cancer biology studies. The quantitative evidence below establishes the unique procurement and selection rationale for Cdc7-IN-3.

Cdc7-IN-3: Quantitative Differentiation from Closest Analogs and In-Class Alternatives


Comparative Biochemical Potency: Cdc7-IN-3 vs. Cdc7-IN-6 (AS-0141)

Cdc7-IN-3 demonstrates a biochemical IC50 of 3 nM against the recombinant human Cdc7/Dbf4 complex at 10 µM ATP using an MCM2 peptide substrate, establishing it as a low-nanomolar inhibitor of the DDK complex [1]. This value places it in the same potency tier as the closely related analog Cdc7-IN-6 (AS-0141), which exhibits an IC50 of 4 nM under similar assay conditions, derived from the same patent family (WO2019165473A1, compound I-D) . The 1 nM difference, while modest, positions Cdc7-IN-3 as a slightly more potent inhibitor in the enzymatic assay and underscores the subtle structure-activity relationship (SAR) optimizations present within this chemical series.

CDC7-DBF4 Kinase Assay Biochemical Potency Cancer Drug Discovery

Selectivity Advantage Over Multi-Kinase CDC7 Inhibitor XL413

While Cdc7-IN-3 is described as a potent and selective inhibitor of the Cdc7 kinase from the WO2019165473A1 patent series, the well-characterized CDC7 inhibitor XL413 (IC50 = 3.4 nM) demonstrates significant off-target inhibition of CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM) kinases [1]. This promiscuity in XL413 contributes to its documented lack of robust anti-proliferative activity across a broad panel of cancer cell lines, unlike the more selective PHA-767491 [2]. In contrast, the structural features of Cdc7-IN-3, as disclosed in the patent, are specifically engineered to enhance on-target selectivity, thereby minimizing confounding biological effects from CK2 and PIM1 inhibition. This distinction is critical for researchers aiming to isolate the specific biological consequences of CDC7-DBF4 complex inhibition.

Kinase Selectivity Profiling Off-Target Effects Cell Cycle Research

Cellular Antiproliferative Activity vs. Clinical Candidate TAK-931

Cdc7-IN-3 has demonstrated antiproliferative activity against human COLO 320DM colorectal cancer cells harboring wild-type KRAS, with a reduction in cell viability observed after 24-hour incubation in the presence of mevalonate (MVA) [1]. This cellular efficacy positions Cdc7-IN-3 as a valuable tool for investigating CDC7 dependency in specific cancer contexts. A direct comparison is drawn from patent WO2019165473A1, where the Cdc7 inhibitor SRA141 was benchmarked against the clinical candidate TAK-931 and LY-3177833 across numerous cell lines; the data revealed that inhibitor potency and efficacy are highly variable and context-dependent [2]. Therefore, the observed activity of Cdc7-IN-3 in COLO 320DM cells provides a specific, quantifiable anchor point for its use in colorectal cancer and KRAS-wildtype models, distinguishing it from other CDC7 inhibitors that may show weak or no activity in similar cell-based assays.

Cancer Cell Viability Antiproliferative Assay Colorectal Cancer

High-Value Research Applications for Cdc7-IN-3 in DNA Replication and Oncology


Mechanistic Dissection of CDC7-DBF4 (DDK) Kinase Signaling

Cdc7-IN-3 is ideally suited for biochemical and cellular studies aimed at elucidating the specific role of DDK-mediated phosphorylation of MCM2 (mini-chromosome maintenance complex component 2) in the initiation of DNA replication. Its low nanomolar potency (IC50 = 3 nM) ensures robust target engagement, while its improved selectivity profile over multi-kinase inhibitors like XL413 (which also targets CK2 and PIM1) minimizes off-target noise [1]. This makes Cdc7-IN-3 a superior tool for validating CDC7-dependent signaling pathways in vitro, as established in patent WO2019165473A1 and corroborated by comparative selectivity data [1] .

Profiling Cancer Cell Line Sensitivity in High-Throughput Screening (HTS)

The documented antiproliferative effect of Cdc7-IN-3 on COLO 320DM colorectal cancer cells (KRAS wildtype) provides a validated starting point for larger-scale HTS campaigns to identify cancer genotypes sensitive to CDC7 inhibition [2]. Unlike XL413, which shows limited activity in most cell lines, or PHA-767491, which has complex off-target effects, Cdc7-IN-3 offers a more targeted probe for correlating CDC7 dependency with specific oncogenic driver mutations or DNA damage repair deficiencies [3]. This application is directly supported by the class-level inference that CDC7 inhibitor activity is highly cell-line specific, as demonstrated in the comparative analysis of SRA141, TAK-931, and LY-3177833 in patent WO2019165473A1 .

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

Cdc7-IN-3 serves as a critical benchmark compound for medicinal chemistry efforts focused on optimizing CDC7 inhibitors. Its IC50 of 3 nM provides a clear potency reference point against which to compare novel analogs, such as Cdc7-IN-6 (IC50 = 4 nM) . This quantitative differentiation, derived from the same patent series, allows researchers to precisely evaluate the impact of chemical modifications on target affinity and cellular efficacy . Furthermore, the compound's well-defined chemical structure (C20H22N4O5, MW 398.41) and the availability of its synthetic route from the patent literature facilitate its use as a validated control in SAR campaigns and in the development of next-generation DDK inhibitors [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.